molecular formula C8H14O3 B1457441 (1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate CAS No. 527751-16-2

(1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate

Cat. No. B1457441
CAS RN: 527751-16-2
M. Wt: 158.19 g/mol
InChI Key: CXBVPPWGWUOBMX-UHFFFAOYSA-N
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Description

(1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate, abbreviated as (1S,3R)-MCHDMC, is an organic compound with a unique structure and properties. It is a cyclic ester with a four-membered ring, and is a member of the cyclobutane carboxylate family. It is a colorless liquid at room temperature and has a low boiling point. (1S,3R)-MCHDMC has been studied extensively in scientific research due to its unique structure and potential applications in chemistry, biology, and medicine.

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • The molecular structure of a related compound, methyl (±)-2-((1R,3R)-3-{ 2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate, was determined using single crystal X-ray diffraction. This study provides insights into the crystal structure and molecular interactions of compounds within the same family as (1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate, such as the generation of centrosymmetrical dimers through intermolecular hydrogen bonding (Makaev et al., 2006).

Crystallography and Planarity Studies

  • The planarity of the cyclobutane ring in compounds similar to (1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate was studied through the crystal of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate. This research contributes to understanding the molecular geometry and crystal packing interactions in cyclobutane derivatives, revealing details about hydrogen bonding and van der Waals interactions in the crystal structure (Shabir et al., 2020).

Hydrogen-Bonding Patterns

  • A study on (-)-cis-3-acetyl-2,2-dimethylcyclobutanecarboxylic acid, a compound structurally related to (1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate, explored the hydrogen-bonding pattern of a δ-keto acid. It detailed the formation of carboxyl-to-ketone chains between screw-related molecules, contributing to the understanding of intermolecular interactions in similar cyclobutane derivatives (Coté et al., 1997).

Reactivity and Structural Transformations

  • Research into the reactivity of related cyclobutane compounds provides insights into the potential chemical behavior and applications of (1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate. For example, studies on the reactions of heterocyclic quinone methides and the ring-opening and dimerization of methyl 3,3-dimethylcyclopropenecarboxylate reveal various reaction pathways and product formations that could be analogous in the (1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate (Chauncey & Grundon, 1990), (Baird et al., 1987).

properties

IUPAC Name

methyl (1S,3R)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBVPPWGWUOBMX-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]1O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665404
Record name Methyl (1S,3R)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate

CAS RN

527751-16-2
Record name Methyl (1S,3R)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate
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